4-Methylumbelliferyl alpha-d-xylopyranoside
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Overview
Description
4-Methylumbelliferyl alpha-d-xylopyranoside is a fluorogenic substrate used primarily in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially those involving glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-d-xylopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl alpha-d-xylopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases such as beta-xylosidase.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions would involve standard reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence at specific wavelengths (excitation at 360 nm and emission at 449 nm) .
Scientific Research Applications
4-Methylumbelliferyl alpha-d-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosidase activities and enzyme kinetics.
Biology: Employed in assays to measure the activity of beta-xylosidase in various biological samples.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based products
Mechanism of Action
The compound exerts its effects through enzymatic cleavage by glycosidases. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This product is highly fluorescent, allowing for easy detection and quantification of enzyme activity .
Comparison with Similar Compounds
- 4-Methylumbelliferyl beta-d-xylopyranoside
- 4-Methylumbelliferyl alpha-d-mannopyranoside
- 4-Methylumbelliferyl alpha-d-glucopyranoside
Comparison: 4-Methylumbelliferyl alpha-d-xylopyranoside is unique in its specificity for beta-xylosidase, making it particularly useful for studying this enzyme. In contrast, other similar compounds like 4-Methylumbelliferyl alpha-d-glucopyranoside are used for different glycosidases such as alpha-glucosidase .
Properties
Molecular Formula |
C15H16O7 |
---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1 |
InChI Key |
JWIYLOHVJDJZOQ-AQNFWKISSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
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